2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide
Overview
Description
2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide is a chemical compound with the molecular formula C19H22N2O3. It is known for its applications in agriculture as a fungicide, particularly in controlling fungal diseases in cereals, vegetables, and turf .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide involves the formal condensation of the carboxy group of (2E)-2-[(2,5-dimethylphenoxy)methyl]phenyl (methoxyimino)acetic acid with the amino group of methylamine . The reaction typically requires the use of solvents and catalysts to facilitate the condensation process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and methoxyimino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide has several scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on fungal growth and development.
Medicine: Explored for potential antifungal properties and therapeutic applications.
Industry: Utilized in the formulation of fungicides for agricultural use.
Mechanism of Action
The compound exerts its effects by inhibiting the mitochondrial cytochrome-bc1 complex, specifically targeting the Qo site of the enzyme. This inhibition disrupts the electron transport chain, leading to the suppression of fungal respiration and growth .
Comparison with Similar Compounds
Similar Compounds
Azoxystrobin: Another strobilurin fungicide with a similar mode of action.
Pyraclostrobin: Known for its broad-spectrum antifungal activity.
Trifloxystrobin: Used in agriculture for its effective control of fungal diseases.
Uniqueness
2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide is unique due to its specific structural features, such as the dimethylphenoxy and methoxyimino groups, which contribute to its high efficacy and selectivity as a fungicide .
Properties
CAS No. |
145451-07-6 |
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Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2Z)-2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxyimino-N-methylacetamide |
InChI |
InChI=1S/C19H22N2O3/c1-13-9-10-14(2)17(11-13)24-12-15-7-5-6-8-16(15)18(21-23-4)19(22)20-3/h5-11H,12H2,1-4H3,(H,20,22)/b21-18- |
InChI Key |
WXUZAHCNPWONDH-UZYVYHOESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2/C(=N/OC)/C(=O)NC |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=NOC)C(=O)NC |
Origin of Product |
United States |
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